molecular formula C21H24N6O2 B6461527 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one CAS No. 2548981-43-5

1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one

Cat. No.: B6461527
CAS No.: 2548981-43-5
M. Wt: 392.5 g/mol
InChI Key: DQFRBOOKPIWAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with an octahydropyrrolo[3,4-c]pyrrole bicyclic system. The 3-methyl substitution on the triazolopyridazine ring enhances steric and electronic properties, while the 2-methylphenoxy ethanone moiety provides lipophilic character, likely influencing pharmacokinetic parameters such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-14-5-3-4-6-18(14)29-13-21(28)26-11-16-9-25(10-17(16)12-26)20-8-7-19-23-22-15(2)27(19)24-20/h3-8,16-17H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFRBOOKPIWAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SARs).

The compound is believed to exert its biological effects through interaction with specific biological targets. Similar compounds have been shown to affect pathways involving tyrosine kinases , which are crucial in regulating cell growth and division. The inhibition of these kinases can lead to decreased cell proliferation in various cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective against breast cancer cells
HeLa2.73 ± 0.33Moderate cytotoxicity noted
LO2NDNot detected

These results indicate that the compound has substantial cytotoxic effects on lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure significantly influence biological activity. For instance, the presence of the triazolo moiety appears to enhance the compound's ability to inhibit c-Met kinase activity, which is pivotal in cancer progression. The most promising derivatives exhibited IC50 values as low as 0.09 µM against c-Met kinase .

Case Studies

In a recent case study involving a derivative of this compound, researchers demonstrated its ability to induce apoptosis in A549 cells through late apoptosis mechanisms and G0/G1 phase cell cycle arrest. This suggests that the compound not only inhibits growth but also triggers programmed cell death pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Substituents Biological Target/Activity Key Findings
Target Compound : 1-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(2-methylphenoxy)ethan-1-one [1,2,4]Triazolo[4,3-b]pyridazine + octahydropyrrolo[3,4-c]pyrrole 3-Methyl (triazolo), 2-methylphenoxy (ethanone) Potential BET inhibitor (inferred from structural analogs) Hypothesized to exhibit enhanced selectivity due to bicyclic pyrrolo-pyrrole system .
AZD5153 : (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one [1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy (triazolo), piperidine-phenoxy, dimethylpiperazine BET bromodomains (BRD4) Potent BRD4 inhibitor (IC₅₀ = 0.03 µM); suppresses c-Myc in xenografts; bivalent binding enhances potency .
Compound 6 : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolothiazolopyrimidine + triazolothiadiazine 4-Methoxyphenyl (pyrrole), diphenyl (thiazolo) Undisclosed (synthetic focus) Synthesized via cyclocondensation; characterized by NMR/MS. No biological data reported .
Compound G856-6469 : 2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethylphenyl (triazolo), sulfanyl-pyrrolidinone Undisclosed (structural analog) Sulfanyl linkage may enhance solubility; pyrrolidinone moiety could modulate target engagement .

Structural and Functional Insights:

Triazolopyridazine Core: The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is critical for binding to BET bromodomains via acetyl-lysine mimicry . Compound G856-6469 replaces the bicyclic pyrrolo-pyrrole system with a sulfanyl-pyrrolidinone group, which may alter binding kinetics or solubility .

Bicyclic Systems: The octahydropyrrolo[3,4-c]pyrrole in the target compound introduces conformational rigidity, possibly enhancing selectivity for specific bromodomains. In contrast, AZD5153’s piperidine-phenoxy linker enables bivalent binding, doubling potency via simultaneous engagement of two bromodomains .

Substituent Effects: The 2-methylphenoxy group in the target compound versus AZD5153’s phenoxy-piperidine moiety highlights divergent strategies for optimizing lipophilicity and steric bulk.

Research Findings and Implications

  • Target Compound : While direct biological data are unavailable, its structural resemblance to AZD5153 suggests BET inhibition as a plausible mechanism. The bicyclic system may mitigate off-target effects observed in simpler triazolopyridazines .
  • AZD5153: Demonstrated nanomolar potency against BRD4, with in vivo efficacy in tumor models. Bivalent binding confers a 10-fold potency increase over monovalent analogs .
  • Synthetic Challenges : Compounds like the target require multi-step syntheses (e.g., cyclocondensation, amide coupling), as seen in –2 and 10–12. Purity and stereochemical control (e.g., octahydropyrrolo-pyrrole configuration) are critical for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.